5-Iodonicotinonitrile
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Overview
Description
5-Iodonicotinonitrile is an organic compound with the molecular formula C6H3IN2. It is a derivative of nicotinonitrile, where an iodine atom is substituted at the 5-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Iodonicotinonitrile can be synthesized through several methods. One common approach involves the iodination of nicotinonitrile. The process typically includes the following steps:
Synthesis of 2-hydroxy-5-iodopyridine: This intermediate is prepared by reacting 2-hydroxypyridine with sodium iodide.
Conversion to this compound: The 2-hydroxy-5-iodopyridine is then reacted with potassium cyanide in acetonitrile to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key factors include the choice of solvents, reaction temperature, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Iodonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium cyanide.
Coupling Reactions: Palladium catalysts and alkenyltetramethylsilane are often used in Sonogashira coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling with alkenyltetramethylsilane leads to the formation of C–C coupled analogues .
Scientific Research Applications
5-Iodonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing into its potential anticancer properties and other therapeutic uses.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Iodonicotinonitrile involves its reactivity as a nucleophile and electrophile. The iodine atom serves as a good leaving group, facilitating various substitution and coupling reactions. In biological systems, its mechanism of action is still under investigation, but it is believed to interact with specific molecular targets and pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-iodonicotinonitrile: Similar in structure but with a hydroxyl group at the 2-position.
5-Bromo-2-chloronicotinonitrile: Another halogenated derivative with different reactivity.
Uniqueness
5-Iodonicotinonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other halogenated nicotinonitriles. Its ability to undergo specific substitution and coupling reactions makes it valuable in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
5-iodopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTCFBAGZRFDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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